Cas no 96829-58-2 (Orlistat)

Orlistat è un principio attivo utilizzato nel trattamento dell'obesità e del sovrappeso, appartenente alla classe degli inibitori delle lipasi gastrointestinali. Agisce impedendo l'assorbimento dei grassi alimentari nel tratto digestivo, bloccando l'azione dell'enzima lipasi pancreatica. Ciò riduce l'assunzione di calorie derivanti dai lipidi di circa il 30%. La sua selettività d'azione lo rende efficace senza influenzare il sistema nervoso centrale, minimizzando gli effetti collaterali sistemici. Viene impiegato in combinazione con una dieta ipocalorica, dimostrando un'efficacia clinicamente significativa nella perdita di peso a lungo termine. La sua struttura chimica (C₂₉H₅₃NO₅) lo rende resistente all'idrolisi, garantendo stabilità nel tratto gastrointestinale. Studi evidenziano benefici aggiuntivi nel miglioramento dei parametri metabolici, come la riduzione del colesterolo LDL e della pressione arteriosa.
Orlistat structure
Orlistat structure
Nome del prodotto:Orlistat
Numero CAS:96829-58-2
MF:C29H53NO5
MW:495.73482966423
MDL:MFCD05662360
CID:61866
PubChem ID:3034010

Orlistat Proprietà chimiche e fisiche

Nomi e identificatori

    • Orlistat
    • N-FORMYL-L-LEUCINE (1S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]DODECYL ESTER
    • RO-18-0647
    • (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID (S)-1-[[(2S,3S)-3-HEXYL-4-OXO-2-OXETANYL]METHYL]-DODECYL ESTER
    • (-)-TETRAHYDROLIPSTATIN
    • XENICAL
    • (-)-Tetrahydrolipstatin(EquivalentToOrlistat)
    • Orlipastat
    • Xenical, (-)-Tetrahydrolipstatin, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester,
    • Orlistat, Tetrahydolipstat
    • ORLIPASTATUM
    • (-)-Tetrahydrolipstatin, Ro-18-0647, N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • L-Leucine, N-formyl-, (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • N-Formyl-L-leucine (1S)-1-[[(2S)-3α-hexyl-4-oxooxetan-2β-yl]methyl]dodecyl ester
    • N-Formyl-L-leucine (S)-1-[[(2S)-3α-hexyl-4-oxooxetane-2β-yl]methyl]dodecyl ester
    • Orlistat Powder
    • (S)-2-FORMYLAMINO-4-METHYL-PENTANOIC ACID
    • [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate
    • 002
    • Alli
    • Ro 18-0647
    • Tetrahydrolipstatin
    • THLP
    • (−)-Tetrahydrolipstatin
    • Orlipastatum [INN-Latin]
    • C29H53NO5
    • (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate
    • Orlistat (Alli, Xenical)
    • MLS002207022
    • N-Formyl-L-le
    • L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2α(R*),3β]]- (ZCI)
    • L
    • Listata
    • Ro 18-0647/002
    • 96829-58-2
    • MLS001423955
    • ORLISTAT [MART.]
    • NCGC00165856-14
    • SW197481-2
    • NSC 758881
    • NCGC00165856-15
    • AHLBNYSZXLDEJQ-FWEHEUNISA-N
    • HSDB 7556
    • Orlistat (Standard)
    • Tox21_111437_1
    • R-212
    • ORLISTAT [JAN]
    • N-formyl-L-leucine (1S)-1-{[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl}dodecyl ester
    • SR-01000759417
    • HMS3413P06
    • BRD-K63343048-001-12-2
    • Ro18-0647
    • DB01083
    • N-formyl-L-leucine-(S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]-dodecyl ester
    • Ro-18-0647/002
    • UNII-95M8R751W8
    • HMS3677P06
    • N-Formyl-L-leucine, ester with (3S,4S)-3-hexyl-4-((2S)-2-hydroxytridecyl)-2-oxetanone
    • ORLISTAT [INN]
    • s1629
    • Q424163
    • Q-201519
    • HMS2051I08
    • (-)-tetrahydrolipostatin
    • N-formyl-L-leucine (S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
    • 95M8R751W8
    • tetrahydrolipastatin
    • AB00639987-09
    • CHEBI:94686
    • ORLISTAT [USP-RS]
    • ORLISTAT [ORANGE BOOK]
    • CCG-100851
    • SMR000466339
    • NC00101
    • (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate
    • MFCD05662360
    • HY-B0218R
    • NCGC00165856-01
    • DTXCID40820067
    • O0381
    • CAS-96829-58-2
    • ORLISTAT [VANDF]
    • CS-0694775
    • L-Leucine, N-formyl-, 1-((3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester, (2S-(2alpha(R*),3beta))-
    • EN300-268136
    • Orlistat, >=98%, solid
    • BDBM24567
    • 104872-04-0
    • Ro-180647002
    • BIDD:GT0853
    • NCGC00095128-01
    • Tetrahydrolipstatin;Ro-18-0647
    • BCP0726000044
    • DTXSID8023395
    • NCGC00165856-03
    • Ro-180647-002
    • Orlistat [USAN:INN:BAN]
    • L-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
    • Xenical (TN)
    • ORLISTAT [WHO-DD]
    • (-)-Tetrahydrolipstatin; Orlistat; Ro 18-0647/002; Tetrahydrolipstatin; Xenical; L-Leucine, N-formyl-, 1-[(3-hexyl-4-oxo-2-oxetanyl)methyl]dodecyl ester, [2S-[2alpha(R*),3beta]]-
    • SR-01000759417-5
    • SCHEMBL16408
    • ORLISTAT [EMA EPAR]
    • ORLISTAT [MI]
    • [(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-oxetan-2-yl]methyl]dodecyl] (2S)-2-formamido-4-methyl-pentanoate
    • HB4009
    • BRD-K63343048-001-13-0
    • MLS000759448
    • BO164179
    • NCGC00165856-02
    • HY-B0218
    • [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
    • Tox21_111437
    • SR-01000759417-7
    • CHEMBL175247
    • AB00639987_10
    • NS00004788
    • 2-formamido-3-[(3-hexyl-4-oxo-oxetan-2-yl)methyl]-2-isobutyl-tetradecanoate
    • GTPL5277
    • D04028
    • Lipase Inhibitor, THL
    • ORLISTAT [HSDB]
    • BCP9001031
    • L-LEUCINE, N-FORMYL-, 1-((3-HEXYL-4-OXO-2-OXETANYL)METHYL)DODECYL ESTER, (2S-(2.ALPHA.(R*),3.BETA.))-
    • ORLISTAT [USP MONOGRAPH]
    • THL
    • Z2379810072
    • NSC-758881
    • orlistatum
    • Orlistat (JAN/USP/INN)
    • R212
    • ORLISTAT [USAN]
    • (2S)-2-formamido-4-methylpentanoic acid [(2S)-1-[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]tridecan-2-yl] ester
    • Orlistat, United States Pharmacopeia (USP) Reference Standard
    • KS-1183
    • AKOS015894875
    • (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate
    • Orlistat, Pharmaceutical Secondary Standard; Certified Reference Material
    • MDL: MFCD05662360
    • Inchi: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1
    • Chiave InChI: AHLBNYSZXLDEJQ-FWEHEUNISA-N
    • Sorrisi: C([C@@H]1OC(=O)[C@H]1CCCCCC)[C@H](CCCCCCCCCCC)OC(=O)[C@@H](NC=O)CC(C)C
    • BRN: 3658031

Proprietà calcolate

  • Massa esatta: 495.39200
  • Massa monoisotopica: 495.392
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 23
  • Complessità: 579
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 10
  • Superficie polare topologica: 81.7

Proprietà sperimentali

  • Colore/forma: Polvere cristallina bianca
  • Densità: 0.976
  • Punto di fusione: 43.0 to 47.0 deg-C
  • Punto di ebollizione: 615.9°C at 760 mmHg
  • Punto di infiammabilità: 326.3 oC
  • Indice di rifrazione: 1.469
  • Solubilità: DMSO: 19 mg/mL
  • PSA: 81.70000
  • LogP: 7.90870
  • Merck: 6869
  • Rotazione specifica: -33 - -36° (c=1, CHCl3)

Orlistat Informazioni sulla sicurezza

Orlistat Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A512085-25g
(S)-(S)-1-((2S,3S)-3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-4-methylpentanoate
96829-58-2 98%
25g
$107.0 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
O0381-1g
Orlistat
96829-58-2 97.0%(LC&N)
1g
¥3840.0 2022-06-10
TRC
O686500-100mg
Orlistat
96829-58-2
100mg
$ 136.00 2023-09-06
Axon Medchem
3500-2 x 50 mg
Orlistat
96829-58-2 99%
2 x 50 mg
€180.00 2023-07-10
abcr
AB349468-1g
Orlistat, 97%; .
96829-58-2 97%
1g
€78.90 2025-02-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O86470-5g
Orlistat
96829-58-2
5g
¥128.0 2021-09-08
Key Organics Ltd
KS-1183-1MG
Orlistat
96829-58-2 >97%
1mg
£36.00 2025-02-08
DC Chemicals
DCAPI1397-250 mg
Orlistat (Alli, Xenical)
96829-58-2 >99%
250mg
$500.0 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159936-100mg
Orlistat
96829-58-2 >97.0%(HPLC)
100mg
¥29.90 2023-09-01
Key Organics Ltd
AS-14317-1MG
Orlistat
96829-58-2 >98%
1mg
£36.00 2023-09-07

Orlistat Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate
Riferimento
Diastereoselective allylations and crotylations under phase-transfer conditions using trifluoroborate salts: an application to the total synthesis of (-)-tetrahydrolipstatin
Thadani, Avinash N.; Batey, Robert A., Tetrahedron Letters, 2003, 44(44), 8051-8055

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C → rt
Riferimento
A Concise, Phosphate-Mediated Approach to the Total Synthesis of (-)-Tetrahydrolipstatin
Venukadasula, Phanindra K. M.; Chegondi, Rambabu; Maitra, Soma; Hanson, Paul R., Organic Letters, 2010, 12(7), 1556-1559

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  -10 - -5 °C; 1 h, -5 - 0 °C
1.2 Reagents: Water
Riferimento
Process for the preparation of orlistat via formylation of amino-orlistat with formic acid anhydride
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Tetraphenylporphyrin ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  3 h, 0 °C → rt
Riferimento
Stereoselective syntheses of (-)-tetrahydrolipstatin via Prins cyclizations
Yadav, J. S.; Reddy, M. Sridhar; Prasad, A. R., Tetrahedron Letters, 2006, 47(29), 4995-4998

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron pentacarbonyl Solvents: Water ;  50 °C; 5 h, 50 °C; 50 °C → rt
1.2 Solvents: Dichloromethane ;  10 - 20 min, rt → 65 °C
Riferimento
Method for preparing weight-reducing medicine orlistat from lipstatin
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  2 h, rt
1.2 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ,  Tetrahydrofuran ;  0 °C; 3 h, rt
Riferimento
MNBA-Mediated β-Lactone Formation: Mechanistic Studies and Application for the Asymmetric Total Synthesis of Tetrahydrolipstatin
Shiina, Isamu; Umezaki, Yuma; Kuroda, Nobutaka; Iizumi, Takashi; Nagai, Shunsuke; et al, Journal of Organic Chemistry, 2012, 77(11), 4885-4901

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Benzenesulfonyl chloride ,  Hydrochloric acid Solvents: 1-Butanol ,  Pyridine ;  rt; 20 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  18 h, rt → 40 °C
1.3 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  15 h, 0 - 5 °C
Riferimento
Preparation of orlistat and its intermediate
, China, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Catalysts: Cuprous chloride Solvents: Acetonitrile ;  15 °C
1.2 Reagents: Sodium borohydride ;  2 - 4 h, 15 °C
1.3 Reagents: Water ;  cooled
Riferimento
Improved synthetic method of antiobesity agent Orlistat
, China, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran
Riferimento
Oxazoline N-Oxide-Mediated [2+3] Cycloadditions. Application to a Synthesis of (-)-Tetrahydrolipstatin
Dirat, O.; Kouklovsky, C.; Langlois, Yves, Organic Letters, 1999, 1(5), 753-755

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Azobisisobutyronitrile ;  30 min, 0 °C; 0 °C → rt; 12 h, rt
Riferimento
Process for preparation of Orlistat and intermediate
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
Riferimento
A chiron approach to (-)-tetrahydrolipstatin
Yadav, J. S.; Rao, K. Vishweshwar; Prasad, A. R., Synthesis, 2006, (22), 3888-3894

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Riferimento
Method for preparing orlistat
, World Intellectual Property Organization, , ,

Orlistat Raw materials

Orlistat Preparation Products

Orlistat Fornitori

pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96829-58-2)Orlistat
Numero d'ordine:LE016
Stato delle scorte:in Stock
Quantità:1000g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 20 November 2024 11:04
Prezzo ($):420
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:96829-58-2)Orlistat
Numero d'ordine:639-755-1
Stato delle scorte:in Stock
Quantità:kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Tuesday, 14 January 2025 11:34
Prezzo ($):discuss personally
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96829-58-2)Orlistat
A845645
Purezza:99%
Quantità:100g
Prezzo ($):325.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:96829-58-2)Orlistat
sfd5769
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta